molecular formula C13H14F3NO2 B1532333 (3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 184844-96-0

(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1532333
CAS No.: 184844-96-0
M. Wt: 273.25 g/mol
InChI Key: DHLFXWLJSRPJNR-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14F3NO2 and its molecular weight is 273.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound (3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, due to its structural complexity, plays a crucial role in the synthesis and structural analysis within the field of organic chemistry. For instance, it has been involved in the development of lanthanide-based coordination polymers, where derivatives of aromatic carboxylic acids are utilized to construct compounds with unique photophysical properties. These polymers exhibit interesting luminescent efficiencies and have potential applications in materials science, particularly in the development of new luminescent materials (Sivakumar et al., 2011).

Crystallography and Chiral Separation

The compound also finds application in crystallography, aiding in the understanding of molecular structures through X-ray diffraction techniques. In one study, rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, a related compound, was separated by chiral chromatography to investigate its structural properties. This research contributes to the broader understanding of chiral molecules and their separation, which is vital in the pharmaceutical industry where the chirality of drug molecules can significantly affect their efficacy and safety (Zhu et al., 2009).

Luminescent Sensing

Another significant application is in the development of luminescent sensors. Complexes derived from similar structural frameworks have been shown to exhibit characteristic emission bands, which can be exploited in the detection and sensing of various ions and molecules. This application is particularly relevant in environmental monitoring and diagnostic assays, where sensitive and selective detection methods are required (Ding et al., 2017).

Computational Studies and Theoretical Predictions

Theoretical and computational studies on molecules with similar structures to this compound have provided insights into their vibrational spectra, optimized geometric structures, and electronic properties. Such studies are essential for predicting the behavior of these molecules in various chemical environments and for designing new molecules with desired properties for applications in materials science, pharmaceuticals, and catalysis (Vural, 2016).

Properties

IUPAC Name

(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLFXWLJSRPJNR-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677769
Record name (3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184844-96-0
Record name (3R,4R)-1-(Phenylmethyl)-4-(trifluoromethyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184844-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.